molecular formula C24H26N2O6 B2533605 {[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate CAS No. 2320726-86-9

{[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate

Cat. No.: B2533605
CAS No.: 2320726-86-9
M. Wt: 438.48
InChI Key: AMHVIJNJYCQODJ-UHFFFAOYSA-N
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Description

{[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is a synthetic organic compound. It is classified under carbamates and oxopyrrolidines, known for their broad application in pharmaceuticals, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Preparation

    • The synthesis starts with the esterification of 4-(Ethoxycarbonyl)benzoic acid using ethanol and an acid catalyst.

    • The resulting ester is then reacted with methylamine in a carbamoylation reaction to yield the intermediate.

    • The final step involves a coupling reaction with 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid using DCC (dicyclohexylcarbodiimide) as a coupling agent.

  • Reaction Conditions

    • Temperatures generally range between 0°C and room temperature to prevent decomposition.

    • The reactions are carried out in inert atmospheres (e.g., nitrogen) to avoid oxidation.

Industrial Production Methods

  • Industrial methods mirror laboratory synthesis but are scaled up to accommodate large volumes. Automation and continuous flow chemistry are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Exposure to strong oxidizing agents can lead to the cleavage of the pyrrolidine ring.

  • Reduction: : Can be reduced under hydrogenation conditions, affecting the ester and amide groups.

  • Substitution: : The aromatic positions can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminium hydride, catalytic hydrogenation.

  • Electrophilic Substitution Reagents: : Halogens, nitrating agents.

Major Products

  • Oxidation Products: : Carboxylic acids, ketones.

  • Reduction Products: : Alcohols, amines.

  • Substitution Products: : Halogenated, nitro, or sulfonated derivatives.

Scientific Research Applications

Chemistry

  • Used in organic synthesis as an intermediate for more complex molecules.

Biology

Medicine

  • Explored for its pharmacological properties, including potential as a prodrug for releasing active pharmaceutical ingredients under physiological conditions.

Industry

  • Applications in material science, particularly in the development of polymers and coatings due to its structural properties.

Mechanism of Action

Mechanism

  • As a carbamate, it can inhibit enzymes like acetylcholinesterase by carbamoylating the active site, thus impeding the breakdown of neurotransmitters.

  • The oxopyrrolidine moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions.

Molecular Targets and Pathways

  • Primary molecular targets include enzymes and receptors involved in neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • {[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate: .

  • {[4-(Butoxycarbonyl)phenyl]carbamoyl}methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate: .

Uniqueness

  • The ethoxycarbonyl group distinguishes it from its analogs, potentially affecting its solubility and reactivity.

  • The compound's unique configuration may offer distinct binding properties and biological activities compared to similar molecules.

Feel free to dive deeper into any of these sections or let me know if there's another specific angle you'd like to explore!

Properties

IUPAC Name

[2-(4-ethoxycarbonylanilino)-2-oxoethyl] 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-3-31-23(29)18-8-10-20(11-9-18)25-21(27)15-32-24(30)19-12-22(28)26(14-19)13-17-6-4-16(2)5-7-17/h4-11,19H,3,12-15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHVIJNJYCQODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2CC(=O)N(C2)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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